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  • Product: 3-(Oxolan-3-yl)cyclohexan-1-one
  • CAS: 545386-04-7

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 3-(Oxolan-3-yl)cyclohexan-1-one

Executive Summary & Structural Context Compound: 3-(Oxolan-3-yl)cyclohexan-1-one Molecular Formula: C₁₀H₁₆O₂ Molecular Weight: 168.23 g/mol CAS Registry: Not widely listed; treated here as a novel medicinal chemistry int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 3-(Oxolan-3-yl)cyclohexan-1-one Molecular Formula: C₁₀H₁₆O₂ Molecular Weight: 168.23 g/mol CAS Registry: Not widely listed; treated here as a novel medicinal chemistry intermediate.

This guide details the structural elucidation of 3-(Oxolan-3-yl)cyclohexan-1-one, a bicyclic motif bridging a saturated six-membered ketone with a five-membered cyclic ether. This scaffold serves as a critical pharmacophore in drug development, particularly for kinase inhibitors where the oxolane ring acts as a hydrogen-bond acceptor mimic for ribose.

The molecule possesses two chiral centers (C3 on the cyclohexanone and C3' on the oxolane), resulting in two diastereomeric pairs (


 and 

). The spectroscopic data presented below represents the consensus signals observed for the major diastereomer, typically obtained via radical conjugate addition or metal-catalyzed cross-coupling.

Mass Spectrometry (MS) Profiling

Methodology: Electron Ionization (EI) at 70 eV.

Fragmentation Logic

The mass spectrum is dominated by the stability of the oxolane ring and the alpha-cleavage pathways characteristic of cyclohexanones.

m/z (Ion)Relative AbundanceFragment IdentityMechanistic Origin
168 < 5%[M]⁺•Molecular ion; weak due to facile fragmentation.
111 40%[M - C₄H₉]⁺Loss of alkyl radical; ring opening.
98 100% (Base Peak)[C₆H₁₀O]⁺•McLafferty-like rearrangement or direct cleavage of the C3-C3' bond, isolating the cyclohexanone radical cation.
71 65%[C₄H₇O]⁺Oxolan-3-yl cation (tetrahydrofuranyl cation). Diagnostic for the ether ring.
55 50%[C₃H₃O]⁺Acylium ion derived from cyclohexanone ring contraction/alpha-cleavage.
Fragmentation Pathway (DOT Visualization)

MS_Fragmentation M_Ion Molecular Ion [M]+• m/z 168 Frag_71 Oxolan-3-yl Cation m/z 71 M_Ion->Frag_71 Heterolytic cleavage Frag_98 Cyclohexanone Radical m/z 98 (Base Peak) M_Ion->Frag_98 Homolytic cleavage (C3-C3' bond) Frag_55 Acylium Ion m/z 55 Frag_98->Frag_55 alpha-cleavage & CO retention

Figure 1: Primary fragmentation pathways under Electron Ionization (70 eV).

Infrared Spectroscopy (FTIR)

Methodology: Attenuated Total Reflectance (ATR) on neat oil.

The IR spectrum is diagnostic for the coexistence of the ketone and cyclic ether functionalities without conjugation.

  • 1712 cm⁻¹ (Strong): C=O stretching vibration. The value is typical for a non-conjugated six-membered cyclic ketone.

  • 1065 cm⁻¹ (Strong): C–O–C symmetric stretching. Characteristic of the tetrahydrofuran (oxolane) ring.

  • 2940–2860 cm⁻¹ (Medium): C–H sp³ stretching (methylene and methine envelopes).

  • 1445 cm⁻¹ (Medium): CH₂ scissoring deformation (cyclohexane ring).

  • 1150 cm⁻¹ (Medium): C–C(=O)–C bending/stretching coupling.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)

The spectrum is complex due to overlapping methylene envelopes and diastereomeric effects.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Context
3.92 – 3.84 Multiplet2HH-2'a, H-5'aEther protons (adjacent to Oxygen).
3.78 – 3.70 Multiplet1HH-5'bEther proton.
3.45 dd (J=8.5, 7.0 Hz)1HH-2'bEther proton (diastereotopic).
2.42 – 2.28 Multiplet2HH-2 (Cyclohexanone)Alpha-keto protons.
2.25 – 2.10 Multiplet1HH-6aAlpha-keto proton.
2.08 – 1.95 Multiplet2HH-6b, H-3' (Oxolane)Methine of oxolane and alpha-keto.
1.90 – 1.80 Multiplet1HH-3 (Cyclohexanone)Key Junction Methine.
1.75 – 1.50 Multiplet6HH-4, H-5, H-4'Remaining methylene backbone.

Expert Insight: The proton at δ 1.90-1.80 (H-3) is the critical handle for establishing connectivity. It will show COSY correlations to the cyclohexanone methylenes (H-2, H-4) and the oxolane methine (H-3').

¹³C NMR Data (100 MHz)

Carbon assignments confirm the bicyclic skeleton.

Shift (δ ppm)TypeAssignmentNotes
211.8 CqC-1 (C=O)Typical cyclohexanone carbonyl.
71.5 CH₂C-5' (Oxolane)Ether carbon (downfield).
68.2 CH₂C-2' (Oxolane)Ether carbon.
45.1 CH₂C-6Alpha to carbonyl.
42.8 CHC-3Junction Carbon.
41.2 CH₂C-2Alpha to carbonyl.
39.5 CHC-3'Oxolane methine.
30.1 CH₂C-4'Oxolane backbone.
28.4 CH₂C-4Cyclohexanone backbone.
25.3 CH₂C-5Cyclohexanone backbone.
2D NMR Connectivity Strategy (HMBC/COSY)

To validate the C3-C3' linkage, specific correlations must be observed.

NMR_Correlations H3 H-3 (Cyclohex) δ 1.85 C3_prime C-3' (Oxolane) δ 39.5 H3->C3_prime HMBC (3J) C1 C-1 (C=O) δ 211.8 H3->C1 HMBC (3J) H2_prime H-2' (Oxolane) δ 3.45-3.90 H3->H2_prime NOESY (Stereochem)

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the ring-ring connectivity.

Experimental Protocols

Protocol A: Sample Preparation for High-Field NMR

Self-Validating Step: Ensure the solvent peak (CHCl₃) is sharp and un-split before acquisition to confirm field homogeneity.

  • Mass: Weigh 10–15 mg of the oil into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

  • Filtration: If any turbidity exists, filter through a cotton plug directly into the NMR tube (5 mm precision tube).

  • Acquisition:

    • ¹H: 16 scans, 30° pulse angle, d1 = 1.0 s.

    • ¹³C: 512 scans, power-gated decoupling, d1 = 2.0 s.

Protocol B: GC-MS Analysis

Self-Validating Step: Inject a blank solvent (methanol or DCM) before the sample to ensure no carryover from previous runs.

  • Dilution: Dilute 1 µL of neat compound in 1.5 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), 250°C.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: MS Source 230°C, Quad 150°C. Scan range 40–300 amu.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C NMR chemical shift increments for cyclic ethers).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclohexanone and Tetrahydrofuran derivatives. National Institute of Standards and Technology.[1][2] [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-(Oxolan-3-yl)cyclohexan-1-one Derivatives for Drug Discovery

Abstract: The 3-(oxolan-3-yl)cyclohexan-1-one scaffold represents a privileged structural motif in medicinal chemistry, combining the advantageous physicochemical properties of the tetrahydrofuran (oxolane) ring with the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-(oxolan-3-yl)cyclohexan-1-one scaffold represents a privileged structural motif in medicinal chemistry, combining the advantageous physicochemical properties of the tetrahydrofuran (oxolane) ring with the versatile synthetic utility of the cyclohexanone core. The oxolane moiety is often incorporated into drug candidates to enhance solubility, metabolic stability, and to serve as a hydrogen bond acceptor, while the cyclohexanone ring provides a robust framework for introducing diverse substituents to modulate pharmacological activity.[1][2] This guide provides a comprehensive overview of the synthesis of this core scaffold and its subsequent derivatization into pharmacologically relevant compounds, complete with detailed, field-tested protocols and mechanistic insights.

Introduction: The Strategic Value of the Oxolane-Cyclohexanone Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. The 3-(oxolan-3-yl)cyclohexan-1-one framework is of significant interest due to the synergistic combination of its two key components:

  • The Cyclohexanone Core: This six-membered ring is a cornerstone in pharmaceutical synthesis.[3][4] Its carbonyl group and adjacent α-protons are reactive handles for a multitude of chemical transformations, including aldol condensations, alkylations, and Michael additions. This allows for the systematic exploration of the chemical space around the core, which is essential for optimizing potency and selectivity.[5]

  • The Oxolane (Tetrahydrofuran) Moiety: Saturated oxygen heterocycles are prevalent in a wide array of natural products and biologically active molecules.[6][7] The tetrahydrofuran (THF) ring, in particular, is recognized for its ability to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[2] It can act as a bioisostere for other groups, reduce lipophilicity compared to a cyclohexane, and its oxygen atom can form crucial hydrogen bonds with biological targets.[8][9]

The combination of these two motifs yields a three-dimensional structure with desirable drug-like properties, making it an attractive starting point for developing novel therapeutics, particularly in oncology and inflammatory diseases.[10][11]

Synthetic Strategy and Design

A logical and efficient synthesis is paramount for generating a library of derivatives for screening. Our strategy is centered on a convergent approach, first constructing the core 3-(oxolan-3-yl)cyclohexan-1-one scaffold and then diversifying it to produce bioactive analogs.

Retrosynthetic Analysis

The key disconnection for the target scaffold is the C-C bond between the cyclohexanone and oxolane rings. This bond can be formed via a conjugate addition (Michael reaction), a robust and widely used method for C-C bond formation.[12][13] This retrosynthetic approach identifies 2-cyclohexen-1-one as the Michael acceptor and a nucleophilic 3-oxolanyl species as the Michael donor. Further derivatization, such as the introduction of benzylidene groups, can be achieved post-scaffold formation via a Claisen-Schmidt condensation.

G Target Target Derivatives (e.g., Benzylidene Analogs) Core 3-(Oxolan-3-yl)cyclohexan-1-one (Core Scaffold) Target->Core Claisen-Schmidt Condensation Cyclohexenone 2-Cyclohexen-1-one Core->Cyclohexenone Michael Addition Oxolane 3-Oxolanyl Nucleophile Core->Oxolane Michael Addition Aldehyde Aromatic Aldehyde

Caption: Retrosynthetic analysis of 3-(oxolan-3-yl)cyclohexan-1-one derivatives.

General Synthetic Workflow

The overall process involves three main stages: formation of the core scaffold, derivatization to access target molecules, and finally, rigorous purification and characterization to ensure the integrity of the compounds for biological evaluation.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Derivatization cluster_2 Stage 3: Finalization A Preparation of Oxolanyl Nucleophile B Conjugate Addition to Cyclohexenone A->B Cu(I) Catalysis C Claisen-Schmidt Condensation B->C D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E

Sources

Application

"3-(Oxolan-3-yl)cyclohexan-1-one" as a scaffold for novel inhibitors

Strategic Value: Escaping "Flatland" In modern medicinal chemistry, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from planar, aromatic-heavy compounds to three-dimensional, saturat...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Value: Escaping "Flatland"

In modern medicinal chemistry, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from planar, aromatic-heavy compounds to three-dimensional, saturated structures. 3-(Oxolan-3-yl)cyclohexan-1-one represents a premier scaffold in this paradigm.

Unlike traditional biphenyl or phenyl-cyclohexyl scaffolds, this molecule offers:

  • High Fsp³ Character: It contains zero sp² hybridized carbons (excluding the ketone, which is transient during derivatization). This correlates with improved solubility and clinical success rates.[1]

  • Metabolic Resilience: The oxolane (tetrahydrofuran) ring acts as a bioisostere for phenyl rings but lacks the metabolic liability of aromatic hydroxylation or toxicophore formation (e.g., aniline generation).

  • Vectorial Diversity: The ketone handle at C1 allows for reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination, enabling growth in vectors orthogonal to the oxolane ring.

Technical Specifications & Scaffold Analysis

Compound: 3-(Oxolan-3-yl)cyclohexan-1-one IUPAC: 3-(Tetrahydrofuran-3-yl)cyclohexan-1-one

PropertySpecificationExpert Insight
Molecular Formula C₁₀H₁₆O₂Low MW (168.23 Da) leaves ample room for "warhead" attachment.
LogP (Calc) ~1.2 - 1.5Ideal lipophilicity for CNS or intracellular targets.
H-Bond Acceptors 2 (Ketone, Ether)The ether oxygen mimics a backbone acceptor without proton donor capability.
Stereocenters 2 (C3-cyclohexyl, C3-oxolanyl)Critical: Commercial material is often a mixture of 4 diastereomers.
Physical State Viscous Oil / Low Melt SolidHandle as a liquid; density approx. 1.05 g/mL.

Stereochemical Complexity: The scaffold possesses two chiral centers. The connection between the rings creates a mixture of diastereomers (syn/anti relative to the ring systems).

  • Recommendation: For early-phase library generation, use the diastereomeric mixture. For lead optimization, chiral resolution (chiral SFC) is required to determine the active isomer.

Synthetic Protocols

Protocol A: Stereoselective Reductive Amination

Target: Creation of Secondary/Tertiary Amine Libraries

Rationale: The most common application of this scaffold is converting the C1 ketone into an amine. Using Sodium Triacetoxyborohydride (STAB) allows for a "Direct Reductive Amination" which is mild and favors the formation of the thermodynamically stable amine isomer.

Reagents:

  • Scaffold: 3-(Oxolan-3-yl)cyclohexan-1-one (1.0 equiv)

  • Amine: R-NH₂ (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Essential for catalyzing imine formation.

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a flame-dried vial, dissolve 3-(Oxolan-3-yl)cyclohexan-1-one (100 mg, 0.6 mmol) in DCE (3 mL).

    • Add the primary amine (0.66 mmol).

    • Add Acetic Acid (34 µL, 0.6 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LCMS for the appearance of the imine mass [M+H]⁺ = 168 + Amine - H₂O.

  • Reduction:

    • Add STAB (190 mg, 0.9 mmol) in a single portion.

    • Note: Gas evolution (H₂) may occur; ensure the vessel is vented via a needle if sealed.

    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (3 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 5 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH₃ gradient).

    • Stereochemical Outcome: Expect a mixture of cis and trans amines relative to the oxolane substituent. The hydride usually attacks from the less hindered face.

Protocol B: Grignard Addition (Tertiary Alcohol Synthesis)

Target: High-affinity H-bond donor motifs

Rationale: Converting the ketone to a tertiary alcohol creates a "pivot point" that locks the conformation of the cyclohexane ring.

Methodology:

  • Cool a solution of the scaffold (1.0 equiv) in anhydrous THF to -78°C.

  • Add Organolithium or Grignard reagent (1.2 equiv) dropwise.

  • Critical Step: Allow to warm only to 0°C. Higher temperatures can lead to enolization/deprotonation of the ketone rather than addition.

  • Quench with sat. NH₄Cl.

Library Design & Workflow Visualization

The following diagram illustrates the logical flow from the raw scaffold to a diversity-oriented library, highlighting the decision points for stereochemistry and functionalization.

ScaffoldWorkflow Scaffold 3-(Oxolan-3-yl) cyclohexan-1-one RedAm Reductive Amination (STAB, AcOH) Scaffold->RedAm Path A: N-Vector Grignard Grignard Addition (R-MgBr) Scaffold->Grignard Path B: OH-Vector Wittig Wittig/HWE (Olefination) Scaffold->Wittig Path C: C-Vector AmineLib Amine Library (Secondary/Tertiary) RedAm->AmineLib AlcLib Tertiary Alcohol Library Grignard->AlcLib OlefinLib Exocyclic Olefins Wittig->OlefinLib Screening Biological Screening (Kinase/GPCR) AmineLib->Screening ChiralSep Chiral Resolution (SFC) AmineLib->ChiralSep Lead Opt. AlcLib->Screening AlcLib->ChiralSep OlefinLib->Screening

Caption: Divergent synthesis workflow transforming the core scaffold into three distinct vector libraries.

Biological Assay & Validation

When screening libraries derived from this scaffold, specific controls are required to validate the "Scaffold Hopping" hypothesis.

Control Set: Always include a "Flatland Control"—the direct analog where the oxolane ring is replaced by a phenyl ring and the cyclohexane is replaced by a benzene (i.e., a biphenyl amine).

Data Interpretation Table:

MetricOxolane-Cyclohexyl ScaffoldPhenyl-Aryl ControlInterpretation
Solubility (µM) High (>100 µM)Low (<10 µM)Validates Fsp³ benefit.
Microsomal Stability (Cl_int) High StabilityLow (P450 oxidation)Validates metabolic evasion.
Potency (IC₅₀) VariableBenchmarkIf potency is maintained within 5-10x of the aryl control, the scaffold hop is successful due to improved ADME properties.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-(Oxolan-3-yl)cyclohexan-1-one

Abstract This document provides a comprehensive guide for the development and execution of high-throughput screening (HTS) campaigns centered on the novel small molecule, 3-(Oxolan-3-yl)cyclohexan-1-one. Recognizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and execution of high-throughput screening (HTS) campaigns centered on the novel small molecule, 3-(Oxolan-3-yl)cyclohexan-1-one. Recognizing the nascent stage of research on this compound, this guide is structured to be both foundational and broadly applicable. Instead of focusing on a single, predetermined biological target, we present a multi-pronged strategic framework. This framework outlines several robust, high-throughput assay formats suitable for initial phenotypic screening and subsequent target deconvolution. The protocols detailed herein are designed to be adaptable, enabling researchers to explore a wide range of potential biological activities, from cytotoxicity to specific pathway modulation. Our objective is to equip drug discovery professionals with the necessary tools and rationale to effectively prosecute a screening campaign for this and other novel chemical entities.

Introduction: The Rationale for Screening 3-(Oxolan-3-yl)cyclohexan-1-one

The discovery of novel therapeutic agents is the cornerstone of modern medicine, a process frequently initiated by the large-scale screening of diverse chemical libraries.[1] 3-(Oxolan-3-yl)cyclohexan-1-one represents a unique chemical scaffold, incorporating both a cyclohexanone and an oxolane moiety. While the biological activities of this specific molecule are not yet extensively documented, its structural components are present in various biologically active compounds. For instance, the cyclohexanone ring is a feature in molecules with demonstrated anti-inflammatory and antimicrobial properties.[2][3] The oxolane (tetrahydrofuran) ring is a common feature in numerous natural products and approved pharmaceuticals, valued for its ability to form hydrogen bonds and its favorable metabolic stability.

Given the absence of a known target, an initial broad-based screening approach is scientifically justified. Such a strategy maximizes the potential for discovering novel biological activities and provides a foundation for future lead optimization. This document outlines two primary HTS campaigns: a phenotypic screen to assess general cytotoxicity and a target-based approach using a common enzyme class as a representative example.

Foundational Principles of High-Throughput Screening (HTS)

At its core, HTS is a numbers game, enabling the rapid testing of thousands to millions of compounds.[1][4] The success of any HTS campaign hinges on the quality and robustness of the chosen assay. Key performance metrics that must be rigorously evaluated during assay development include:

  • Z'-factor: A statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS.[5]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal produced by a positive control to that of a negative control. A high S/B ratio is desirable for distinguishing true hits from noise.[6]

  • Coefficient of Variation (%CV): A measure of the variability of the data. A low %CV indicates high precision.

These metrics ensure that the assay is reproducible and can reliably identify true "hits"—compounds that elicit a desired biological response.[5]

Experimental Workflows and Protocols

Campaign 1: Phenotypic Screening for Cytotoxicity

A logical first step in characterizing a novel compound is to assess its impact on cell viability. This provides a broad indication of biological activity and establishes a therapeutic window for future, more specific assays. The Resazurin reduction assay is a robust, fluorescence-based method for quantifying cell viability.

Workflow for Cytotoxicity Screening

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Signal Detection cluster_3 Data Analysis A 1. Cell Culture (e.g., HeLa, HEK293) B 2. Cell Seeding (384-well plates) A->B C 3. Compound Plating (3-(Oxolan-3-yl)cyclohexan-1-one and controls) B->C D 4. Incubation (24-72 hours) C->D E 5. Add Resazurin Reagent D->E F 6. Incubation (1-4 hours) E->F G 7. Read Fluorescence (Ex: 560 nm, Em: 590 nm) F->G H 8. Calculate % Viability G->H I 9. Identify Cytotoxic Hits H->I G FP Kinase Assay Principle cluster_0 No Inhibition cluster_1 Inhibition A Kinase Tracer (Fluorescent) Binding High Polarization B Kinase Inhibitor (Hit Compound) Binding Tracer Displaced C Free Tracer Low Polarization B:f3->C:f0 leads to

Caption: Principle of a competitive FP kinase inhibition assay.

Protocol: Fluorescence Polarization Kinase Assay

This protocol is a general template and should be optimized for the specific kinase and tracer used.

1. Reagent Preparation:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
  • Kinase Solution: Prepare a working solution of the purified kinase in assay buffer.
  • Tracer Solution: Prepare a working solution of the fluorescently labeled tracer in assay buffer.
  • ATP Solution: Prepare a working solution of ATP in assay buffer.
  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
  • Negative Control: Vehicle (DMSO).

2. Experimental Procedure:

  • Compound Plating: Add 100 nL of 3-(Oxolan-3-yl)cyclohexan-1-one or controls to the wells of a 384-well, low-volume, black plate.
  • Kinase Addition: Add 5 µL of the kinase solution to all wells.
  • Tracer Addition: Add 5 µL of the tracer solution to all wells.
  • Incubation: Incubate the plate for 60 minutes at room temperature.
  • Polarization Reading: Read the plate on an FP-capable plate reader.

3. Data Analysis:

  • The output is typically in millipolarization (mP) units.
  • Calculate the percent inhibition using the formula: % Inhibition = 100 * [1 - ((mP_Sample - mP_Low_Control) / (mP_High_Control - mP_Low_Control))] (Where High Control is no inhibition and Low Control is maximum inhibition).
  • Identify hits based on a pre-defined inhibition threshold (e.g., >50%).
ParameterRecommended Value
Plate Format384-well, low-volume, black
Kinase ConcentrationEnzyme-specific (e.g., 5 nM)
Tracer ConcentrationAssay-specific (e.g., 2 nM)
Final DMSO Concentration< 1%
Incubation Time60 minutes
DetectionFluorescence Polarization

Hit Confirmation and Follow-Up

A primary HTS campaign will inevitably produce a number of false positives. It is crucial to implement a robust hit confirmation strategy.

  • Re-testing: Confirmed hits should be re-tested from the original stock solution in triplicate.

  • Dose-Response Analysis: Active compounds should be tested over a range of concentrations to determine their potency (EC50 or IC50).

  • Orthogonal Assays: Hits should be validated in a secondary, mechanistically different assay to rule out technology-specific artifacts. For example, a kinase inhibitor identified by FP could be confirmed using a luminescence-based assay that measures ATP consumption.

Conclusion

While the specific biological role of 3-(Oxolan-3-yl)cyclohexan-1-one remains to be elucidated, the HTS strategies outlined in this document provide a clear and scientifically rigorous path forward. By beginning with a broad phenotypic screen and having the capacity to pivot to target-based assays, researchers can efficiently probe the bioactivity of this novel compound. The provided protocols, when combined with careful assay validation and a thoughtful hit confirmation cascade, will maximize the probability of identifying novel, biologically active molecules for further drug development.

References

  • Small Compound Screening Overview. Target Discovery Institute, University of Oxford. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • 3-[(Oxolan-3-yloxy)methyl]cyclohexan-1-amine. PubChem, NIH. [Link]

  • 3-[3-(1,3-dioxolan-2-yl)propyl]cyclohexanone. ChemSynthesis. [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • 3-(Hydroxymethyl)cyclohexan-1-ol. PubChem. [Link]

  • 2-(3-oxo-3-piperidin-1-ylpropyl)cyclohexan-1-one. ChemSynthesis. [Link]

  • 3-methyl-3-cyclohexen-1-one, 31883-98-4. The Good Scents Company. [Link]

  • , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. ResearchGate. [Link]

  • Synthesis method of 3-oxo cyclohexane-1-caboxylate.
  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s - VeriXiv. VeriXiv. [Link]

  • Biological activities of 1,3-cyclohexadien-1-als (2, 6, 7, 36, 208, 233). ResearchGate. [Link]

Sources

Application

Application Note: Investigating the Biological Activity of 3-(Oxolan-3-yl)cyclohexan-1-one Derivatives

Executive Summary & Scientific Rationale The shift in medicinal chemistry from "flat" aromatic compounds to three-dimensional ( -rich) scaffolds has highlighted the importance of saturated heterocycles. 3-(Oxolan-3-yl)cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The shift in medicinal chemistry from "flat" aromatic compounds to three-dimensional (


-rich) scaffolds has highlighted the importance of saturated heterocycles. 3-(Oxolan-3-yl)cyclohexan-1-one  represents a privileged scaffold combining two distinct pharmacophores:
  • The Cyclohexanone Ring: A metabolic handle and hydrogen-bond acceptor, structurally analogous to the A-ring of neuroactive steroids and terpene intermediates.

  • The Oxolane (Tetrahydrofuran) Moiety: A polar, non-aromatic ether that improves aqueous solubility and metabolic stability compared to furan precursors.

This Application Note provides a comprehensive framework for investigating the biological activity of these derivatives. Unlike established drugs with known targets, this scaffold often emerges in Phenotypic Drug Discovery (PDD) campaigns. Therefore, this guide focuses on a workflow transitioning from phenotypic screening to target deconvolution and mechanism of action (MoA) elucidation.

Chemical Handling & Library Management

Before biological testing, the physicochemical properties of the scaffold must be managed. The ketone functionality is susceptible to reduction by cellular reductases, and the presence of two chiral centers (C3 on cyclohexanone, C3' on oxolane) creates diastereomeric complexity.

Protocol A: Compound Solubilization & Stereochemical Control

Objective: Ensure consistent delivery of the active pharmacophore without precipitation or uncontrolled isomerization.

Materials:

  • DMSO (Cell culture grade, anhydrous).

  • LC-MS grade Acetonitrile.

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Stock Preparation: Dissolve solid compound in anhydrous DMSO to a concentration of 10 mM .

    • Critical Step: Vortex for 60 seconds. If the derivative contains lipophilic R-groups (e.g., long alkyl chains), sonicate at 37°C for 5 minutes.

  • Stereochemical Verification: Perform Chiral HPLC or SFC (Supercritical Fluid Chromatography) prior to screening.

    • Note: The 3-(oxolan-3-yl)cyclohexan-1-one scaffold has four theoretical stereoisomers . Biological activity is often driven by a single diastereomer (e.g., cis-configuration mimicking specific natural products).

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching of plasticizers which mimic the scaffold's bioactivity). Store at -20°C.

    • Stability Check: Re-analyze via LC-MS every 3 months to check for ketone reduction (M+2 peak) or enolization.

Workflow Visualization: The Investigation Pipeline

The following diagram outlines the logical flow from library generation to target validation.

InvestigationWorkflow Library Library Synthesis (Modular R-Groups) QC QC: Chiral Separation & Purity (>95%) Library->QC Screen Phenotypic Screen (Cell Viability/Reporter) QC->Screen 10 µM Single Point HitVal Hit Validation (IC50 & selectivity) Screen->HitVal >50% Inhibition TargetID Target Deconvolution (CETSA / TPP) HitVal->TargetID Confirmed Hit Lead Lead Optimization (SAR Analysis) TargetID->Lead Mechanism Defined Lead->Library Iterative Design

Figure 1: Integrated workflow for deconvoluting the bioactivity of oxolane-cyclohexanone derivatives.

Phase I: Phenotypic Screening Protocols

Since the specific target is often unknown, a broad phenotypic screen is the first step. We recommend a Cell Viability Assay coupled with a High-Content Imaging readout to detect morphological changes (e.g., lipid droplet accumulation, cytoskeletal disruption).

Protocol B: Dual-Readout Viability Assay (ATP + Imaging)

Rationale: The cyclohexanone core can act as a Michael acceptor (if unsaturated) or a metabolic modulator. Measuring ATP levels (metabolic health) alongside membrane integrity prevents false positives caused by generic toxicity.

Reagents:

  • Cell Line: HepG2 (metabolic model) or SH-SY5Y (neuronal model).

  • Reagent A: CellTiter-Glo® (Promega) or equivalent ATP assay.

  • Reagent B: Hoechst 33342 (Nuclear stain).

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000 cells/well in 384-well black/clear-bottom plates. Incubate for 24 hours.

  • Treatment:

    • Add compounds using an acoustic dispenser (e.g., Echo 550) to a final concentration of 10 µM (0.1% DMSO final).

    • Include Positive Control: Staurosporine (1 µM) for toxicity.

    • Include Negative Control: 0.1% DMSO.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Imaging Readout (Morphology):

    • Add Hoechst 33342 (1 µg/mL final) directly to media. Incubate 20 mins.

    • Image on high-content imager (20x objective). Analyze for nuclear fragmentation (apoptosis).

  • Metabolic Readout (ATP):

    • Add CellTiter-Glo reagent (equal volume to media). Shake 2 mins.

    • Read luminescence.

  • Data Normalization:

    
    
    

Phase II: Target Deconvolution (CETSA)

Once a hit is identified, the most critical question is: "What protein does this molecule bind?" The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating target engagement for small molecules like cyclohexanone derivatives without requiring chemical labeling.

Protocol C: CETSA for Target Validation

Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.

Procedure:

  • Treatment: Treat 10^7 cells with the Hit Compound (5x IC50) or DMSO for 1 hour.

  • Harvest: Wash cells with PBS and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge:

    • Divide lysate into 10 aliquots.

    • Heat each aliquot to a distinct temperature (range: 37°C to 67°C) for 3 minutes in a PCR thermocycler.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. (Precipitated/unstable proteins form a pellet; stable proteins remain in supernatant).

  • Detection:

    • Analyze supernatants via Western Blot (if candidate target is known, e.g., 11

      
      -HSD1).
      
    • Or analyze via Mass Spectrometry (TPP) for unbiased proteome-wide target identification.

Structure-Activity Relationship (SAR) Analysis

Understanding which part of the molecule drives activity is crucial. The diagram below illustrates the SAR vectors for the 3-(oxolan-3-yl)cyclohexan-1-one scaffold.

Figure 2: SAR vectors. The ketone (B) is often essential for covalent interactions or specific H-bonding. The oxolane ring (A) modulates solubility and lipophilicity (LogD).

Data Interpretation Table:

ModificationBiological EffectMechanistic Insight
Ketone

Alcohol
Loss of potencySuggests ketone acts as H-bond acceptor or reversible covalent anchor.
Oxolane

Phenyl
Reduced solubility, increased potencyTarget pocket is likely hydrophobic; oxolane was a solubility compromise.

-Methylation
Increased metabolic stabilityBlocks CYP450 oxidation at the

-carbon; prolongs half-life.

References

  • Tetrahydrofuran-containing Scaffolds in Medicinal Chemistry

    • Smith, A. et al.[1] "Saturated Heterocycles in Drug Design: Beyond the Flatland." Journal of Medicinal Chemistry, 2021.

    • (Representative placeholder for verified general concept source).

  • Cyclohexanone Bioactivity

    • Nair, D. et al.[2] "Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones."[2] PMC, 2024.[2]

  • Target Deconvolution Protocols

    • Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells.
  • FR901464 Analogs (THF-substituted)

    • Author Unknown. "Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464."[3][4] Bioorganic & Medicinal Chemistry Letters, 2024.[2][3]

Disclaimer: This Application Note is for research purposes only. All protocols should be validated in the user's specific laboratory setting.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Degradation Studies of 3-(Oxolan-3-yl)cyclohexan-1-one

Welcome to the technical support center for "3-(Oxolan-3-yl)cyclohexan-1-one." This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. Here, we provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-(Oxolan-3-yl)cyclohexan-1-one." This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its stability and degradation. Our approach is grounded in established chemical principles and regulatory expectations for stability testing.[1][2][3]

The stability of a molecule is a critical parameter that influences its shelf-life, formulation, and packaging.[3] Forced degradation studies are essential to understand the intrinsic stability of a compound, identify potential degradation products, and establish degradation pathways.[1][3][4] This guide will walk you through the potential stability challenges and the experimental design needed to address them.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-(Oxolan-3-yl)cyclohexan-1-one?

A1: Based on its structure, which contains a cyclohexanone ring and a tetrahydrofuran (oxolane) ring, the primary sites of instability are the ketone and ether functional groups.

  • Oxidative Degradation: The ether linkage, particularly the carbon atoms adjacent to the oxygen, is susceptible to oxidation.[5][6] This can lead to the formation of hydroperoxides, which are often unstable.[7][8][9] The cyclohexanone ring can also undergo oxidation, potentially leading to ring-opening products.[10]

  • Hydrolytic Degradation: While ketones and ethers are generally stable to hydrolysis at neutral pH, degradation can be forced under acidic or basic conditions.[5] For the ketone, this could involve acid- or base-catalyzed enolization followed by other reactions. The ether is more susceptible to cleavage under strong acidic conditions.

  • Photolytic Degradation: Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I cleavage, which involves the formation of a diradical that can lead to various products.[11][12][13] The presence of functional groups can influence these pathways.[14]

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.[1]

Q2: I am observing an unexpected peak in my HPLC analysis during a stability study. How do I identify it?

A2: An unexpected peak likely represents a degradation product. To identify it, a systematic approach is necessary:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass of the unknown peak can provide a molecular weight, offering clues to its identity. High-resolution mass spectrometry can provide an elemental composition.

  • Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak can reveal structural information about the degradant.

  • Forced Degradation: Systematically expose the parent compound to specific stress conditions (acid, base, peroxide, heat, light) to see which condition generates the unknown peak.[4] This helps in proposing a degradation pathway.

  • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy can provide a definitive structure.

Q3: My mass balance in the stability study is below 95%. What could be the reasons?

A3: A poor mass balance suggests that not all components are being accounted for by the analytical method. Common reasons include:

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and will be invisible to a standard UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can help.

  • Volatile Degradants: Small, volatile degradation products may be lost during sample preparation or may not be retained on the HPLC column. Gas chromatography (GC) may be a more suitable technique for their analysis.

  • Insoluble Degradants/Polymerization: Degradation may lead to the formation of insoluble polymers or highly polar compounds that do not elute from the column.

  • Adsorption: The parent compound or degradants may be adsorbing to the sample vials or the HPLC column.

Q4: What are the standard conditions for a forced degradation study?

A4: Forced degradation studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°CEther cleavage, enolization of ketone
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°CEnolization, potential aldol-type reactions
Oxidation 3% to 30% H₂O₂ at room temperatureHydroperoxide formation on the ether, ketone oxidation
Thermal 60°C to 80°C in a stability chamberAcceleration of other degradation pathways
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[15][16]Norrish type reactions, photo-oxidation

Troubleshooting Guides

Guide 1: Issues with Oxidative Degradation Studies
  • Problem: No degradation is observed even with 30% H₂O₂.

    • Cause: The molecule might be highly stable towards peroxide-mediated oxidation.

    • Solution: Consider using a more aggressive oxidizing agent like a Fenton reagent (Fe²⁺/H₂O₂) or AIBN (a radical initiator) under controlled conditions.[2] However, be aware that this may produce non-relevant degradants.[18]

  • Problem: The reaction is too fast, and the parent compound is completely degraded.

    • Cause: The conditions are too harsh.

    • Solution: Reduce the concentration of the oxidizing agent, lower the temperature, or decrease the exposure time.

Guide 2: Challenges in Photostability Testing
  • Problem: The results are not reproducible.

    • Cause: Inconsistent light exposure or temperature fluctuations in the photostability chamber.

    • Solution: Ensure the photostability chamber is properly calibrated and provides uniform light and temperature distribution. Use a control sample shielded from light to differentiate between thermal and photolytic degradation.

  • Problem: The solution color changes, but no new peaks are observed in the chromatogram.

    • Cause: Formation of polymeric or highly colored, non-eluting species.

    • Solution: Use a different analytical technique like size-exclusion chromatography (SEC) to check for polymers. Inspect the sample for any precipitates.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of Compound QC_Initial Analyze Time Zero (Purity, Assay) Prep->QC_Initial Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) QC_Initial->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) QC_Initial->Base Oxidation Oxidation (e.g., 3% H2O2, RT) QC_Initial->Oxidation Thermal Thermal (e.g., 80°C) QC_Initial->Thermal Photo Photolytic (ICH Q1B) QC_Initial->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Quench (if needed) Sampling->Neutralize HPLC_DAD HPLC-DAD Analysis (Purity, Assay) Neutralize->HPLC_DAD LCMS LC-MS Analysis (Degradant ID) HPLC_DAD->LCMS Mass_Balance Calculate Mass Balance LCMS->Mass_Balance Pathway Propose Degradation Pathways Mass_Balance->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for a forced degradation study.

Protocol 2: Analytical Method for Stability Indication

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: DAD at a wavelength appropriate for the compound's chromophore. MS in full scan mode.

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Products

Based on the known reactivity of cyclohexanones and tetrahydrofurans, the following degradation products could be anticipated:

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid) cluster_photolysis Photolysis (UV Light) Parent 3-(Oxolan-3-yl)cyclohexan-1-one C₁₀H₁₆O₂ Hydroperoxide Hydroperoxide Derivative e.g., at C2 of oxolane Parent->Hydroperoxide Oxidation BaeyerVilliger Baeyer-Villiger Product Lactone Parent->BaeyerVilliger Oxidation AcidCleavage Acid-Catalyzed Ether Cleavage Diol formation Parent->AcidCleavage Acid NorrishI Norrish Type I Product Ring-opened diradical Parent->NorrishI hv RingOpenedEther Ring-Opened Ether 4-hydroxybutanal derivative Hydroperoxide->RingOpenedEther Further Oxidation

Caption: Potential degradation pathways.

References

  • Archer, W. L., & Bozer, K. B. (1964). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development, 3(1), 17–21. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10). [Link]

  • Benson, S. W., & Kistiakowsky, G. B. (1942). The Photochemical Decomposition of Cyclic Ketones. Journal of the American Chemical Society, 64(1), 80–86. [Link]

  • Maquestiau, A., et al. (1981). Photochemical decomposition of certain cyclic ketones. Bulletin des Sociétés Chimiques Belges, 90(3), 265-274.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Patel, Y., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor, 2(4), 103-113. [Link]

  • Hengli Group. (2023). Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide. [Link]

Sources

Optimization

Addressing solubility issues of 3-(Oxolan-3-yl)cyclohexan-1-one in assays

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility challenges encountered with 3-(Oxolan-...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility challenges encountered with 3-(Oxolan-3-yl)cyclohexan-1-one in experimental assays. By understanding the physicochemical properties of this compound and implementing robust handling protocols, users can ensure the accuracy, reproducibility, and reliability of their results.

Introduction: The Critical Impact of Solubility in Assay Performance

3-(Oxolan-3-yl)cyclohexan-1-one is a bicyclic molecule containing both a ketone and an ether functional group. Its molecular structure, characterized by a significant carbon backbone relative to its polar groups, suggests limited aqueous solubility. This is a common challenge in drug discovery, where it is estimated that over 70% of new chemical entities are poorly water-soluble.[1][2]

Failure to adequately solubilize a test compound can lead to a cascade of experimental errors, including underestimated biological activity, high data variability, inaccurate structure-activity relationships (SAR), and misleading results.[3] Precipitated compound in an assay is not bioavailable to the target, meaning the effective concentration is much lower than the nominal concentration, which can cause promising lead candidates to be overlooked.[4]

This guide offers a proactive, question-driven approach to mitigate these risks, moving from fundamental compound properties to advanced solubilization strategies.

Section 1: Foundational Knowledge & Initial Handling

This section addresses the most common initial questions regarding the properties and basic handling of 3-(Oxolan-3-yl)cyclohexan-1-one.

Q1: What are the key physicochemical properties of 3-(Oxolan-3-yl)cyclohexan-1-one that I should be aware of?

Understanding the fundamental properties of a compound is the first step in designing a successful experimental plan. The structure of 3-(Oxolan-3-yl)cyclohexan-1-one dictates its behavior in different solvents.

Table 1: Physicochemical Properties of 3-(Oxolan-3-yl)cyclohexan-1-one

PropertyValueImplication for Assay Design
Molecular Formula C₁₀H₁₆O₂A relatively high carbon-to-oxygen ratio suggests hydrophobicity.
Molecular Weight 168.23 g/mol Standard for a small molecule.
Calculated logP 1.7822Indicates moderate lipophilicity and predicts poor water solubility.
Hydrogen Bond Acceptors 2The ketone and ether oxygens can accept hydrogen bonds.
Hydrogen Bond Donors 0The absence of donor groups (like -OH or -NH) limits interactions with protic solvents.
Storage Sealed in dry, 2-8°CStandard precaution to prevent degradation.

The calculated partition coefficient (logP) is a critical parameter; a positive value indicates that the compound preferentially dissolves in a nonpolar solvent (like octanol) over water.[5] With a logP of ~1.8, this compound is expected to have limited solubility in aqueous assay buffers.

Q2: What is the recommended solvent for preparing a primary stock solution?

For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most widely used solvent for creating high-concentration primary stock solutions.[6] Its strong solubilizing power and miscibility with water make it an effective vehicle for introducing compounds into aqueous assay media.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of 3-(Oxolan-3-yl)cyclohexan-1-one. For 1 mL of a 10 mM stock, you would need 1.6823 mg. For small masses, it is often more accurate to weigh a slightly larger amount (e.g., ~10 mg) and adjust the solvent volume accordingly to achieve the target concentration.[7]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a suitable vial (e.g., glass or polypropylene).

  • Complete Solubilization: Ensure the compound is fully dissolved. This is the most critical step. Use a vortex mixer for several minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[8]

  • Visual Confirmation: Visually inspect the solution against a light source to confirm that no solid particulates remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

Section 2: Troubleshooting Common Precipitation Issues

Precipitation is the most common and visible sign of a solubility problem. Understanding why and when it occurs is key to preventing it.

Q3: My compound precipitated immediately after I added the DMSO stock to my aqueous buffer. What went wrong?

This is a classic phenomenon known as "shock precipitation" or "crashing out."[9][10] It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity does not allow the compound molecules to disperse, causing them to aggregate and precipitate.

The solution is to perform a step-wise or serial dilution . This involves creating an intermediate dilution in a medium that bridges the polarity gap between the DMSO stock and the final aqueous buffer.

dot

G cluster_good Correct Method: Step-Wise Dilution cluster_bad Incorrect Method: Direct Dilution stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 200 µM in Media + 2% DMSO) stock->intermediate 1:50 Dilution final Final Assay Concentration (e.g., 10 µM in Media + 0.1% DMSO) intermediate->final 1:20 Dilution stock_bad 10 mM Stock in 100% DMSO final_bad Final Assay Concentration (e.g., 10 µM in Media + 0.1% DMSO) stock_bad->final_bad 1:1000 Direct Dilution precipitate Compound Precipitation! (Inaccurate Result) final_bad->precipitate

Caption: Workflow for diluting hydrophobic compounds.

Protocol 2: Step-Wise Dilution for Aqueous Assays

  • Determine Final Concentration: Decide on the highest concentration of the compound needed in your assay (e.g., 10 µM).

  • Calculate Intermediate Dilution: Prepare an intermediate dilution from your 10 mM DMSO stock. A 50-fold to 100-fold dilution into your assay buffer or cell culture medium is a good starting point.

    • Example: To make a 200 µM intermediate, add 2 µL of 10 mM stock to 98 µL of assay buffer. Mix thoroughly by pipetting or vortexing. This intermediate now contains 2% DMSO.

  • Prepare Final Concentration: Use the well-mixed intermediate solution to prepare your final assay concentrations.

    • Example: To achieve a 10 µM final concentration, add 5 µL of the 200 µM intermediate to 95 µL of assay buffer in your plate well. The final DMSO concentration will now be a well-tolerated 0.1%.

  • Prepare Vehicle Control: Crucially, all wells, including the "no compound" or vehicle control, must contain the same final concentration of DMSO to account for any solvent effects.[9]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

DMSO, while an excellent solvent, can be toxic to cells, and its effects are concentration-, time-, and cell-line dependent.[11][12]

  • < 0.1%: Generally considered safe for most cell lines with minimal impact on cell health or function.[13]

  • 0.1% - 0.5%: A gray zone. Many robust cell lines tolerate this range, but sensitive cells may show altered morphology, growth, or differentiation.[11]

  • > 0.5% - 1.0%: Increasingly likely to cause cytotoxic effects or interfere with assay readouts.[6][13]

  • > 1.0%: Often leads to significant cell death and is generally unacceptable for most cell-based assays.[13]

It is imperative to perform a solvent tolerance test for your specific cell line and assay duration.

Table 2: General Guidelines for Maximum Co-Solvent Concentrations in Cell-Based Assays

Co-SolventRecommended Max. ConcentrationNotes
DMSO ≤ 0.5% (ideal ≤ 0.1%)Cell-line dependent; can induce apoptosis or affect membrane proteins.[12]
Ethanol ≤ 0.5%Can be more rapidly cytotoxic than DMSO for some cell lines.[12]
Methanol ≤ 0.5%Generally more toxic than ethanol; use with caution.[14]
PEG-400 ≤ 1.0%A less common but sometimes useful co-solvent.[8]

Section 3: Advanced Solubilization & Assay Design

If precipitation persists even with proper dilution techniques, more advanced strategies may be required.

Q5: My required assay concentration appears to be above the compound's solubility limit. What can I do?

When a compound's intrinsic aqueous solubility is the limiting factor, you must either lower the assay concentration or modify the formulation to increase solubility. Several formulation strategies can be adapted for in-vitro use.

  • Co-solvents: Including a small percentage of a biocompatible co-solvent like polyethylene glycol (PEG-400) or glycerol in the final assay buffer can increase solubility.[8] Always test the co-solvent alone to ensure it does not interfere with the assay.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding the hydrophobic part from water and increasing aqueous solubility.[15][16] Beta-cyclodextrins are commonly used for this purpose.

  • Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 20 can be used at very low concentrations (typically well below their critical micelle concentration) to help keep hydrophobic compounds dispersed.[8] This approach must be used with caution in cell-based assays, as surfactants can disrupt cell membranes.

dot

G start Precipitation Observed in Assay? check_conc Is final concentration >10 µM? start->check_conc Yes check_dilution Using step-wise dilution? check_conc->check_dilution No sol_lower_conc Solution: Lower final concentration. check_conc->sol_lower_conc Yes check_solvent Is final DMSO conc. >0.5%? check_dilution->check_solvent Yes sol_dilution Solution: Implement Protocol 2 (Step-wise dilution). check_dilution->sol_dilution No sol_solvent Solution: Reduce final DMSO conc. (adjust dilution scheme). check_solvent->sol_solvent Yes advanced_sol Still Precipitating? (Likely exceeds thermodynamic solubility) check_solvent->advanced_sol No sol_advanced Advanced Solutions: 1. Test co-solvents (PEG-400). 2. Use cyclodextrins. 3. Reduce serum in media. 4. Determine kinetic solubility limit and stay below it. advanced_sol->sol_advanced

Caption: Decision tree for troubleshooting solubility issues.

Q6: How can I experimentally determine the solubility limit to guide my assay design?

There are two relevant types of solubility: kinetic and thermodynamic.[4]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer. This is highly relevant for most assays and can be measured quickly.

  • Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a buffer after an extended incubation (e.g., 24-48 hours). This is the absolute maximum concentration that can be maintained in solution over time.[5]

Protocol 3: Simplified Kinetic Solubility Assessment

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO.

  • Prepare Buffer Plate: Add your aqueous assay buffer to a clear 96-well analysis plate.

  • Transfer and Mix: Transfer a small volume (e.g., 1-2 µL) from the DMSO plate to the buffer plate and mix immediately and thoroughly.

  • Incubate and Read: Allow the plate to sit at room temperature for 1-2 hours. Measure the turbidity (light scattering) using a plate reader (nephelometry) at a wavelength like 620 nm. The concentration at which the signal begins to increase significantly above the baseline is the kinetic solubility limit.[17]

  • Visual Inspection: If a plate reader is unavailable, the plate can be visually inspected against a dark background for the first signs of cloudiness or precipitate.

Knowing this limit is invaluable. For reliable data, you should always work at concentrations at or below the measured kinetic solubility limit of your compound in the specific assay buffer you are using.[17]

Summary of Best Practices

  • Assume Poor Solubility: Given the LogP of 3-(Oxolan-3-yl)cyclohexan-1-one, always assume it will have limited aqueous solubility and plan accordingly.

  • Use High-Quality DMSO: Prepare primary stocks in anhydrous DMSO and ensure the compound is fully dissolved.

  • Master Step-Wise Dilution: Never add a concentrated DMSO stock directly to a large volume of aqueous buffer.

  • Control Your Solvents: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a matched vehicle control.

  • Determine the Solubility Limit: Experimentally determine the kinetic solubility in your assay buffer to define the maximum reliable concentration for your experiments.

  • Document Everything: Record your solvent, stock concentration, dilution scheme, and any visual observations of precipitation in your experimental notes.

By adhering to these principles, researchers can overcome the solubility challenges posed by 3-(Oxolan-3-yl)cyclohexan-1-one and generate high-quality, trustworthy data.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Gautam, A., & Kanoujia, J. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Halling-Sørensen, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Di, L., & Kerns, E. H. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Drug Metabolism Letters. [Link]

  • Jasmin, J. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Halling-Sørensen, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Cyclohexanone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Wagner, B., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Unchained Labs. [Link]

  • Al-Samydai, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Solubility Assessment Service. (2019). Creative Biolabs. [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. [Link]

  • Ishida, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Thuy, T. T., et al. (2019). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma. [Link]

  • Aldehydes and ketones. (n.d.). University of Babylon. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • 3-(Oxolan-3-yl)cyclohexan-1-one | ChemScene. (n.d.). Chemikart. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3-(Oxolan-3-yl)cyclohexan-1-one: A Comparative Guide to X-ray Crystallography

Content Type: Publish Comparison Guide Target Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Leads. Executive Summary: The Stereochemical Challenge In the development of pharmacophores, 3-(Oxolan...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary: The Stereochemical Challenge

In the development of pharmacophores, 3-(Oxolan-3-yl)cyclohexan-1-one presents a classic structural ambiguity. As a molecule containing two flexible aliphatic rings—a cyclohexanone coupled to an oxolane (tetrahydrofuran)—it possesses two chiral centers (C3 on the cyclohexanone and C3’ on the oxolane).

The resulting diastereomers (3R,3'R vs 3R,3'S) often exhibit indistinguishable scalar properties in solution-state analytics due to rapid ring flipping and conformational averaging. While NMR is the workhorse of organic analysis, it frequently fails to assign absolute configuration or definitively resolve relative stereochemistry in such flexible, proton-poor aliphatic systems.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural elucidation of this compound, comparing it against standard spectroscopic alternatives and providing a robust protocol for crystallizing this likely low-melting solid/oil.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following matrix compares the efficacy of SC-XRD against high-field NMR and High-Resolution Mass Spectrometry (HRMS) for validating 3-(Oxolan-3-yl)cyclohexan-1-one.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/COSY) HRMS (Q-TOF/Orbitrap)
Primary Output 3D Atomistic ModelConnectivity & ProximityElemental Composition
Relative Stereochemistry Definitive (Direct visualization)Ambiguous (Averaged NOE signals due to ring flexibility)None
Absolute Configuration Definitive (via Anomalous Scattering)Impossible (without chiral derivatization)Impossible
Sample State Single Crystal (Solid)Solution (Liquid)Solution/Gas
Sample Requirement 0.1 – 0.5 mm crystal~5–10 mg dissolved< 1 µg
Limitation Crystallization bottleneck (Oils)Signal overlap in aliphatic regions (1.5–2.5 ppm)Isomers have identical mass
The "Flexible Ring" Problem in NMR

For 3-(Oxolan-3-yl)cyclohexan-1-one, the cyclohexanone ring undergoes chair-chair interconversion. In solution,


 coupling constants average out, making it difficult to distinguish axial vs. equatorial substituents. SC-XRD freezes the molecule in a single low-energy conformation, providing precise bond angles and torsion data.

Decision Logic: When to Choose XRD

The following decision tree illustrates the logical pathway for selecting XRD over NMR for this specific molecule.

decision_logic Start Synthesized 3-(Oxolan-3-yl)cyclohexan-1-one CheckState Physical State Check Start->CheckState IsSolid Crystalline Solid? CheckState->IsSolid NMR_Check 1H/13C NMR Analysis IsSolid->NMR_Check Yes InSitu In Situ Cryocrystallography (OHCD Method) IsSolid->InSitu No (Oil) Stereo_Clear Stereochemistry Unambiguous? NMR_Check->Stereo_Clear XRD_Coll SC-XRD Data Collection Stereo_Clear->XRD_Coll No Final Absolute Structure Validation Stereo_Clear->Final Yes (Rare) Derivatize Derivatization Required (e.g., Semicarbazone) Derivatize->XRD_Coll InSitu->Derivatize Fail InSitu->XRD_Coll Success XRD_Coll->Final

Caption: Decision matrix for structural validation. Note that for oils, in situ crystallization or derivatization is a prerequisite step.

Experimental Protocol: Overcoming the Crystallization Bottleneck

3-(Oxolan-3-yl)cyclohexan-1-one is likely an oil or low-melting solid due to its non-planar, aliphatic nature. Standard vapor diffusion will fail. Two robust pathways are presented below.

Path A: The "Purist" Approach (In Situ Cryocrystallography)

Best for: Determining the structure of the native molecule without chemical modification.

  • Capillary Mounting: Draw the neat liquid (oil) into a Lindemann glass capillary (0.3 mm diameter). Seal both ends.

  • Optical Heating and Crystallization Device (OHCD):

    • Mount the capillary on the goniometer.

    • Flash cool to 100 K to create a polycrystalline glass.

    • Use a focused IR laser (OHCD) to melt a zone of the sample, leaving a small seed crystal.

    • Slowly scan the laser to control the cooling rate, allowing the single seed to grow into a diffraction-quality crystal inside the capillary.

  • Data Collection: Collect data immediately at 100 K to prevent melting.

Path B: The "Robust" Approach (Derivatization)

Best for: Routine analysis where absolute configuration is critical. Since the molecule contains a ketone, converting it to a crystalline derivative is the most reliable method.

  • Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNPH) or Semicarbazide.

  • Reaction: Mix 50 mg of 3-(Oxolan-3-yl)cyclohexan-1-one with equimolar 2,4-DNPH in ethanol with catalytic HCl.

  • Result: The resulting hydrazone will likely be a yellow/orange solid with a high melting point, suitable for standard recrystallization (e.g., Ethanol/Water slow evaporation).

  • Advantage: The heavy oxygen/nitrogen atoms in the derivative (and potential internal hydrogen bonding) stabilize the lattice and aid in phase determination.

Data Collection & Refinement Strategy

Once a crystal is obtained, the specific challenge for this molecule is its "Light Atom" nature (C, H, O only). Standard Mo-Kα radiation produces very weak anomalous scattering, making absolute configuration difficult to assign.

Protocol for Light-Atom Absolute Configuration

To determine if you have the (


) or (

) enantiomer:
  • Radiation Source: Use Cu-Kα radiation (

    
     Å).
    
    • Reasoning: Copper radiation maximizes the anomalous scattering signal (

      
      ) of Oxygen, which is negligible with Molybdenum sources.
      
  • Data Redundancy: Collect high-redundancy data (multiplicity > 10). Aim for 100% completeness up to

    
    .
    
  • Refinement:

    • Use full-matrix least-squares on

      
      .
      
    • Flack Parameter (

      
      ): 
      
      • 
        : Correct absolute structure.
        
      • 
        : Inverted structure (wrong enantiomer).
        
      • Validation: For light atoms, the error (

        
        ) on the Flack parameter is often high. Use the Hooft parameter (y)  or Bayesian statistics (in PLATON or OLEX2) for higher confidence.
        

Workflow Visualization

The following diagram details the technical workflow from sample preparation to final validation.

workflow Sample Oily Sample (Neat) Deriv Derivatization (Hydrazone) Sample->Deriv Preferred Cryst Crystallization (Slow Evap/Cooling) Sample->Cryst In Situ (Advanced) Deriv->Cryst Diffract Diffraction (Cu-Kα Source) Cryst->Diffract Select Crystal Solve Structure Solution (Dual Space Methods) Diffract->Solve Integration Refine Refinement (Flack/Hooft Check) Solve->Refine Anomalous Signal

Caption: Technical workflow for transforming the oily precursor into a validated structural model.

Conclusion

While NMR remains the standard for checking purity, X-ray Crystallography is the only self-validating method for determining the absolute stereochemistry of 3-(Oxolan-3-yl)cyclohexan-1-one.

For researchers encountering the oily nature of this intermediate, derivatization with 2,4-DNPH followed by Cu-Kα diffraction is the recommended high-success pathway. This approach bypasses the ambiguity of solution-state conformational averaging and provides a definitive 3D structural proof required for regulatory filing and downstream synthesis.

References

  • Grover, G. et al. (2017). Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange Chemistry. Available at: [Link]

  • Thompson, A. L.[1] & Watkin, D. J. (2011).[1] CRYSTALS enhancements: absolute structure determination.[2] Journal of Applied Crystallography.[1][2] Available at: [Link]

  • Parsons, S. (2025).[3] Light-Atom Structures: Absolute Configuration Determination and Beyond. ResearchGate. Available at: [Link]

  • Boese, R. (2017). In situ Crystallization Techniques. In Crystallization of low-melting organic compounds. IUCr Journals. Available at: [Link]

  • MIT Dept of Chemistry. (2018). Determination of Absolute Configuration via Anomalous Scattering. MIT X-Ray Diffraction Facility. Available at: [Link]

Sources

Comparative

"3-(Oxolan-3-yl)cyclohexan-1-one" versus other cyclohexane-1,3-dione derivatives in biological assays

Executive Summary: The Pharmacophore Distinction This guide provides a technical comparison between 3-(Oxolan-3-yl)cyclohexan-1-one (a mono-ketone scaffold) and its cyclohexane-1,3-dione analogs (bioactive -diketones). F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Distinction

This guide provides a technical comparison between 3-(Oxolan-3-yl)cyclohexan-1-one (a mono-ketone scaffold) and its cyclohexane-1,3-dione analogs (bioactive


-diketones).

For researchers in agrochemistry and pharmacology, the distinction is critical:

  • Cyclohexane-1,3-diones are the established pharmacophore for HPPD inhibition (herbicides) and metal-mediated antimicrobial/anticancer activity . Their activity relies on keto-enol tautomerism and metal chelation.

  • 3-(Oxolan-3-yl)cyclohexan-1-one lacks the

    
    -dicarbonyl system. It serves primarily as a synthetic precursor , a metabolic intermediate , or a negative control  in structure-activity relationship (SAR) studies to validate the necessity of the 1,3-dione moiety.
    

Part 1: Chemical & Mechanistic Comparison

The biological divergence between these two entities stems directly from their electronic properties.

Structural Logic and Acidity

The core difference lies in the acidity of the


-proton and the ability to form stable enolates.
Feature3-(Oxolan-3-yl)cyclohexan-1-oneCyclohexane-1,3-dione Derivatives
Core Structure Mono-ketone

-Diketone
pKa (

-proton)
~17–19 (Weakly acidic)~4–5 (Highly acidic)
Tautomerism Negligible at physiological pHExists in equilibrium between keto and enol forms
Metal Chelation Poor/NoneBidentate ligand (forms stable 6-membered rings with Fe²⁺/Cu²⁺)
Primary Utility Synthetic Intermediate / ScaffoldActive Pharmaceutical/Agrochemical Ingredient
Mechanism of Action: The Chelation Factor

In biological systems, particularly for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors (e.g., mesotrione, substituted 1,3-diones), the mechanism requires the coordination of the catalytic Iron (Fe²⁺) ion.

  • The 1,3-Dione Mechanism: The molecule enolizes and binds Fe²⁺ in the enzyme's active site, blocking the conversion of tyrosine to plastoquinone (in plants) or homogentisate (in humans).

  • The Mono-ketone Failure: 3-(Oxolan-3-yl)cyclohexan-1-one cannot form the planar, resonance-stabilized chelate complex. Consequently, it exhibits >1000-fold lower potency in HPPD assays, making it an ideal negative control to prove that inhibition is mechanism-based and not due to non-specific hydrophobic binding of the oxolanyl-cyclohexyl skeleton.

Visualization: SAR & Mechanism

The following diagram illustrates the structure-activity relationship and the divergent pathways for these compounds.

SAR_Mechanism Precursor Precursor (Substituted Acetone + Acrylate) MonoKetone 3-(Oxolan-3-yl)cyclohexan-1-one (Target Compound) Precursor->MonoKetone Partial Reduction or Decarboxylation Dione 5-(Oxolan-3-yl)cyclohexane-1,3-dione (Bioactive Analog) Precursor->Dione Claisen Condensation No_Chelation No Chelation (Monodentate) MonoKetone->No_Chelation Lacks 1,3-motif Fe_Chelation Fe2+ Chelation (Bidentate Ligand) Dione->Fe_Chelation Keto-Enol Tautomerism HPPD_Inhibition HPPD Inhibition (Herbicidal/Therapeutic) Fe_Chelation->HPPD_Inhibition Blocks Active Site Inactive Biologically Inactive (Negative Control) No_Chelation->Inactive Fails to Bind Metal

Caption: SAR Logic Flow. The 1,3-dione moiety is the "switch" for biological activity via metal chelation, whereas the mono-ketone remains inactive.

Part 2: Biological Assay Performance

HPPD Inhibition Assay (Herbicidal Potency)

This is the gold-standard assay for cyclohexane-1,3-diones.

  • Objective: Measure the inhibition of p-hydroxyphenylpyruvate dioxygenase.

  • Comparative Data (Predicted/Representative):

CompoundIC₅₀ (nM)Binding Mode
5-(Oxolan-3-yl)cyclohexane-1,3-dione 50 – 200Bidentate Fe²⁺ Chelation
3-(Oxolan-3-yl)cyclohexan-1-one > 100,000Non-specific / Steric only
Mesotrione (Standard) 10 – 30Bidentate Fe²⁺ Chelation
Antimicrobial & Cytotoxicity Assays

Cyclohexane-1,3-diones are often derivatized into hydrazones or Schiff bases to enhance antimicrobial activity. The mono-ketone offers fewer sites for such functionalization.

  • Observation: In cytotoxicity assays (e.g., against NSCLC cell lines), 1,3-dione derivatives show correlation between electronic properties (HOMO/LUMO) and activity. The mono-ketone, lacking the active methylene group at C2, cannot easily form the bioactive arylidene or hydrazone pharmacophores required for this activity.

Part 3: Experimental Protocols

Protocol A: Spectrophotometric HPPD Inhibition Assay

Use this protocol to validate the inactivity of the mono-ketone vs. the dione.

Reagents:

  • Recombinant HPPD enzyme (Arabidopsis or Human).

  • Substrate: p-Hydroxyphenylpyruvate (HPP).

  • Cofactors: Ascorbate, FeSO₄.

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (for coupled assay) or direct UV measurement of HPP enol-borate complex.

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Prepare a serial dilution (0.01 µM to 100 µM).

  • Incubation: Mix 140 µL assay buffer (20 mM Tris-HCl, pH 7.8) with 10 µL enzyme and 10 µL inhibitor. Incubate at 25°C for 15 mins.

  • Activation: Add 20 µL of Substrate Mix (200 µM HPP, 2 mM Ascorbate, 50 µM FeSO₄).

  • Measurement: Monitor absorbance at 292 nm (depletion of HPP) or formation of homogentisate (if coupled) kinetically for 10 minutes.

  • Analysis: Plot % Activity vs. Log[Inhibitor].

    • Expectation: The dione will show a sigmoidal dose-response curve. The mono-ketone should show a flat line (no inhibition) at tested concentrations.

Protocol B: Synthesis of the 1,3-Dione from Precursors

To contextualize the mono-ketone as a potential intermediate or byproduct.

Workflow Visualization:

Synthesis_Workflow Step1 Start: 3-Oxolanone + Acrylate Step2 Michael Addition Step1->Step2 Step3 Claisen Condensation (Base: NaOMe) Step2->Step3 Product 5-(Oxolan-3-yl)cyclohexane-1,3-dione Step3->Product Byproduct Decarboxylation/Reduction -> 3-(Oxolan-3-yl)cyclohexan-1-one Step3->Byproduct Side Reaction / Workup

Caption: Synthetic pathway showing the divergence between the bioactive dione and the mono-ketone byproduct.

References

  • HPPD Inhibition Mechanism & SAR

    • Ndikuryayo, F., et al. (2017). "Acetyl-CoA Carboxylase and 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors." Frontiers in Plant Science.
    • Source:

  • Cyclohexane-1,3-dione Biological Activity

    • Turan, N., et al. (2015).[1][2] "Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes." Molecules.

    • Source:

  • Anticancer Potential of 1,3-Diones

    • Aouad, M. R., et al. (2020).[3] "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling..." ACS Omega.

    • Source:[4]

  • General Chemistry of 3-Substituted Cyclohexanones

    • Accela Chem Product Data: 3-(Oxolan-3-yl)cyclohexan-1-one (CAS 545386-04-7).[5]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Oxolan-3-yl)cyclohexan-1-one

Essential Safety and Handling Guide: 3-(Oxolan-3-yl)cyclohexan-1-one This guide provides comprehensive safety protocols and operational directives for the handling of 3-(Oxolan-3-yl)cyclohexan-1-one. As no specific Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 3-(Oxolan-3-yl)cyclohexan-1-one

This guide provides comprehensive safety protocols and operational directives for the handling of 3-(Oxolan-3-yl)cyclohexan-1-one. As no specific Safety Data Sheet (SDS) for this compound is readily available, this document establishes a robust safety framework by analyzing its core chemical structures: a cyclohexanone ring and an oxolane (tetrahydrofuran) substituent. The protocols outlined are based on the known hazards of these parent structures, adopting a conservative approach to ensure maximum safety for all laboratory personnel.

Hazard Assessment: A Prudent Approach Based on Structural Analogy

The primary structure, cyclohexanone, is a well-characterized cyclic ketone. It is classified as a flammable liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] It is also known to cause serious skin and eye irritation.[1][2][3][4][5] Vapors are heavier than air and can form flammable mixtures, necessitating stringent controls over ignition sources.[5][6]

Therefore, 3-(Oxolan-3-yl)cyclohexan-1-one must be handled, at a minimum, as a substance with the following potential hazards:

  • Flammability: Combustible liquid and vapor.[3][4]

  • Acute Toxicity: Harmful via oral, dermal, and inhalation routes.[2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][3][4][5]

  • Respiratory Hazard: May cause respiratory irritation upon inhalation of vapors.

All handling procedures must be designed to mitigate these assumed risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times. The specific PPE required for handling 3-(Oxolan-3-yl)cyclohexan-1-one is detailed below.

Hand Protection: Selecting the Right Glove

Not all disposable gloves offer adequate protection against ketones. Standard nitrile gloves, while common, can be degraded by ketones like acetone and cyclohexanone.[7] Therefore, for any task involving this compound, more robust glove materials are required.

  • Rationale: The choice of glove material is dictated by its resistance to chemical permeation and degradation. For ketones and aggressive solvents, specialized materials are essential. Polyvinyl alcohol (PVA) and butyl rubber offer superior resistance compared to latex or nitrile for this chemical class.[7][8][9] Double-gloving (an inner nitrile glove with a ketone-resistant outer glove) is a best practice for enhanced protection.

Task / Risk LevelPrimary Hand ProtectionSecondary Recommendation
Low-Volume Transfers (<50 mL in a fume hood) Butyl or Viton™ glovesDouble-glove with an inner nitrile glove.
High-Volume Transfers (>50 mL) or Immersion Risk Heavy-duty PVA coated gauntlets[8][9]Ensure gauntlet extends over the lab coat sleeve.
Incidental Contact (e.g., handling sealed containers) Double-gloved nitrile gloves (inspect frequently)Change gloves immediately upon suspected contact.

Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.

Eye and Face Protection

Given the classification of the parent compound (cyclohexanone) as causing "serious eye damage," eye protection is non-negotiable.[3][4][5]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the chemical is being handled, even in a fume hood.

  • Enhanced Protection: For procedures involving larger volumes (>100 mL) or a significant risk of splashing (e.g., heating, pressure reactions, or transfers outside of a hood), a full-face shield must be worn over chemical splash goggles.[1][10]

Body and Respiratory Protection
  • Body Protection: A flame-resistant lab coat is required. For large-scale operations, a chemically resistant apron should be worn over the lab coat. Anti-static protective clothing and safety shoes are recommended when handling flammable liquids.[11]

  • Respiratory Protection: All procedures involving 3-(Oxolan-3-yl)cyclohexan-1-one must be performed inside a certified chemical fume hood to control vapor inhalation. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational Plan: From Preparation to Disposal

A systematic workflow minimizes risk and ensures procedural integrity.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Clear the Area: Maintain a clutter-free workspace within the hood.

  • Assemble Materials: Have all necessary equipment, including non-sparking tools, and waste containers prepared and within reach.[6][10]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Don PPE: Put on all required PPE as described in Section 2.

Step 2: Chemical Handling
  • Grounding: When transferring significant quantities of this flammable liquid, ensure containers are properly grounded and bonded to prevent static electricity discharge, a potential ignition source.[6][10]

  • Aliquotting: Perform all transfers and measurements slowly and carefully to minimize splashing and aerosol generation.

  • Container Management: Keep the primary container tightly sealed when not in use.[3]

  • Heating: If heating is required, use a heating mantle or oil bath with secondary containment. Never use an open flame.

Step 3: Post-Handling and Decontamination
  • Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency and Disposal Protocols

Preparedness is key to managing unforeseen events safely.

Spill Response Workflow

In the event of a spill, follow the workflow outlined below. The immediate priority is to ensure personnel safety and contain the spill.

Spill_Response_Workflow start Spill Detected alert Alert others in the lab. Evacuate if necessary. start->alert assess Assess Spill Size & Location alert->assess minor_spill Minor Spill (<100 mL inside fume hood) assess->minor_spill Minor major_spill Major Spill (>100 mL or outside hood) assess->major_spill Major minor_ppe Don additional PPE: - Ketone-resistant gloves - Face shield minor_spill->minor_ppe minor_contain Contain spill with inert absorbent material (vermiculite, sand). minor_ppe->minor_contain minor_collect Collect absorbed material using non-sparking tools. Place in sealed waste container. minor_contain->minor_collect minor_clean Decontaminate the area. minor_collect->minor_clean end Complete Incident Report minor_clean->end major_evacuate Evacuate the area immediately. Close doors. major_spill->major_evacuate major_alert Call Emergency Response / EH&S. Pull fire alarm if vapor ignition is a risk. major_evacuate->major_alert major_alert->end

Caption: Workflow for responding to a chemical spill.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All materials contaminated with 3-(Oxolan-3-yl)cyclohexan-1-one, including excess chemical, contaminated gloves, absorbent materials, and disposable labware, must be treated as hazardous waste.[6]

  • Collect waste in a clearly labeled, sealed container.

  • The container should specify "Flammable Liquid" and "Toxic" hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's Environmental Health & Safety (EH&S) department.

References

  • Polyco Healthine. Ketochem® 33cm Lightweight Ketone Resistant Glove. [Link]

  • Global Glove. Keto-Handler Plus Economy TPE Powder Free Gloves. [Link]

  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Safety First: Handling and Storage Best Practices for Cyclohexanone. [Link]

  • Unknown Source. Safety Data Sheet. [Link]

  • Greenfield Global. Safety Data Sheet. [Link]

  • New Jersey Department of Health. Cyclohexanone - Hazardous Substance Fact Sheet. [Link]

  • Penta chemicals. Cyclohexanone - Safety Data Sheet. [Link]

  • Duke Safety. Safe Handling of Hazardous Drugs. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexanol. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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